2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde
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Overview
Description
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4O3S It is characterized by a benzodioxole ring fused with a thioxo group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane, which results in the formation of the benzodioxole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.
Major Products Formed
Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antiparasitic and cytotoxic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For example, its antiparasitic activity is thought to be due to the inhibition of specific enzymes or disruption of cellular processes in parasites . The compound’s cytotoxic effects may be related to its ability to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and DNA damage .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carbaldehyde: Lacks the thioxo group but shares the benzodioxole and aldehyde functionalities.
2,2-Diphenyl-benzo[d][1,3]dioxole-5-carbaldehyde: Contains additional phenyl groups, which may alter its chemical reactivity and biological activity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Incorporates a thiazole ring, providing different electronic and steric properties.
Uniqueness
2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzodioxole derivatives and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H4O3S |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H |
InChI Key |
ODPJSNSWGNLXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=S)O2 |
Origin of Product |
United States |
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